molecular formula C14H18N2O2 B12075235 4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one

4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one

Cat. No.: B12075235
M. Wt: 246.30 g/mol
InChI Key: VUFJKASPXIEOHZ-UHFFFAOYSA-N
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Description

4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one is a complex organic compound with a unique structure that includes a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality material.

Chemical Reactions Analysis

Types of Reactions

4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of reduced quinoxaline compounds.

Scientific Research Applications

4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but often include modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with a similar core structure.

    Phenylquinoxaline: Contains a phenyl group attached to the quinoxaline core.

    Octahydroquinoxaline: A fully hydrogenated version of quinoxaline.

Uniqueness

4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one is unique due to its specific substitution pattern and oxidation state

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one

InChI

InChI=1S/C14H18N2O2/c17-14-13(10-6-2-1-3-7-10)16(18)12-9-5-4-8-11(12)15-14/h1-3,6-7,11-13,16H,4-5,8-9H2,(H,15,17)

InChI Key

VUFJKASPXIEOHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)NC(=O)C([NH+]2[O-])C3=CC=CC=C3

Origin of Product

United States

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